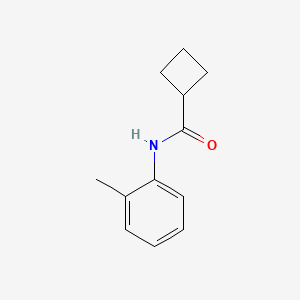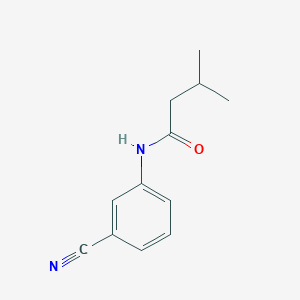
2-(1-Methylpyrazol-4-yl)oxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylpyrazol-4-yl)oxybenzonitrile, also known as MPB, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 226.24 g/mol. MPB is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
2-(1-Methylpyrazol-4-yl)oxybenzonitrile acts as a competitive inhibitor of PARP, binding to the enzyme's catalytic domain and preventing it from repairing DNA damage. This leads to the accumulation of DNA damage and eventual cell death. 2-(1-Methylpyrazol-4-yl)oxybenzonitrile has also been found to induce oxidative stress, leading to further DNA damage and cell death.
Biochemical and Physiological Effects:
2-(1-Methylpyrazol-4-yl)oxybenzonitrile has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the formation of new blood vessels, which is essential for tumor growth. 2-(1-Methylpyrazol-4-yl)oxybenzonitrile has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-Methylpyrazol-4-yl)oxybenzonitrile has several advantages for lab experiments. It is a potent inhibitor of PARP, making it a useful tool for studying DNA repair mechanisms. It is also relatively easy to synthesize and purify, making it readily available for research. However, 2-(1-Methylpyrazol-4-yl)oxybenzonitrile has limitations as well. It is toxic to cells at high concentrations, making it difficult to use in vivo. It also has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 2-(1-Methylpyrazol-4-yl)oxybenzonitrile research. One potential area of study is its use as a therapeutic agent for cancer treatment. 2-(1-Methylpyrazol-4-yl)oxybenzonitrile has been shown to be effective in inducing apoptosis in cancer cells, and further research could lead to the development of new cancer treatments. Another potential area of study is its use in inflammatory diseases. 2-(1-Methylpyrazol-4-yl)oxybenzonitrile has anti-inflammatory properties, and further research could lead to the development of new treatments for diseases such as rheumatoid arthritis. Finally, 2-(1-Methylpyrazol-4-yl)oxybenzonitrile could be studied further to better understand its mechanism of action and potential side effects, which could lead to the development of safer and more effective treatments.
Métodos De Síntesis
2-(1-Methylpyrazol-4-yl)oxybenzonitrile can be synthesized through a multistep process involving the reaction of 4-chlorobenzonitrile with 1-methyl-4-hydroxypyrazole in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 2-(1-Methylpyrazol-4-yl)oxybenzonitrile. This synthesis method has been optimized to yield high purity and good yields of 2-(1-Methylpyrazol-4-yl)oxybenzonitrile.
Aplicaciones Científicas De Investigación
2-(1-Methylpyrazol-4-yl)oxybenzonitrile has been used in several scientific research studies due to its unique properties. It has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to DNA damage and ultimately cell death, making 2-(1-Methylpyrazol-4-yl)oxybenzonitrile a potential therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-14-8-10(7-13-14)15-11-5-3-2-4-9(11)6-12/h2-5,7-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDWWMNDWVDZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)






![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)


![N-(4-chlorophenyl)-2-[(7-hydroxy-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7628430.png)
![(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B7628440.png)

